Cas no 1207044-05-0 (7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione structure
1207044-05-0 structure
Product name:7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS No:1207044-05-0
MF:C21H19ClN4O3
MW:410.853563547134
CID:5392349

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione
    • 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • Inchi: 1S/C21H19ClN4O3/c1-2-3-4-10-26-20(27)16-9-8-14(12-17(16)23-21(26)28)19-24-18(25-29-19)13-6-5-7-15(22)11-13/h5-9,11-12H,2-4,10H2,1H3,(H,23,28)
    • InChI Key: DYDZOQDUKWGTMB-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(C3ON=C(C4=CC=CC(Cl)=C4)N=3)=C2)C(=O)N(CCCCC)C1=O

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3398-5732-5μmol
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
1207044-05-0
5μmol
$63.0 2023-09-10
Life Chemicals
F3398-5732-4mg
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
1207044-05-0
4mg
$66.0 2023-09-10
Life Chemicals
F3398-5732-50mg
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
1207044-05-0
50mg
$160.0 2023-09-10
Life Chemicals
F3398-5732-2μmol
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
1207044-05-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3398-5732-30mg
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
1207044-05-0
30mg
$119.0 2023-09-10
Life Chemicals
F3398-5732-20mg
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
1207044-05-0
20mg
$99.0 2023-09-10
Life Chemicals
F3398-5732-1mg
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
1207044-05-0
1mg
$54.0 2023-09-10
Life Chemicals
F3398-5732-10mg
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
1207044-05-0
10mg
$79.0 2023-09-10
Life Chemicals
F3398-5732-5mg
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
1207044-05-0
5mg
$69.0 2023-09-10
Life Chemicals
F3398-5732-15mg
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
1207044-05-0
15mg
$89.0 2023-09-10

Additional information on 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Compound Introduction: 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS No. 1207044-05-0)

The compound 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, identified by its CAS number 1207044-05-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a 1,2,4-oxadiazole moiety and a tetrahydroquinazoline core suggests a high degree of molecular complexity that may contribute to its biological activity. The 3-pentyl substituent further enhances the compound's pharmacokinetic properties, making it an attractive candidate for further investigation.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential use in drug discovery. The 1,2,4-oxadiazole scaffold is particularly noteworthy due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. This class of compounds has been extensively studied for their ability to interact with various biological targets. The incorporation of the tetrahydroquinazoline ring into the molecular structure adds another layer of complexity, which may enhance binding affinity and selectivity. This combination of moieties makes 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione a promising candidate for further exploration.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 3-chlorophenyl group at the 5-position of the 1,2,4-oxadiazole ring is particularly critical. This substitution not only influences the electronic properties of the molecule but also affects its solubility and bioavailability. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in achieving the desired regioselectivity and stereoselectivity.

Evaluation of the pharmacological properties of 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has revealed several intriguing findings. Initial in vitro studies have demonstrated its potential as an inhibitor of various kinases and enzymes involved in cancer progression. The presence of both the tetrahydroquinazoline and 1,2,4-oxadiazole moieties suggests that this compound may exhibit multiple mechanisms of action simultaneously. This multifaceted approach could be particularly effective in targeting complex diseases such as cancer.

In addition to its anticancer potential, this compound has shown promise in other therapeutic areas as well. Preclinical studies have indicated that it may have neuroprotective effects by modulating neurotransmitter release and receptor activity. The ability to interact with multiple biological targets makes it a versatile tool for drug discovery. Furthermore,its unique structural features may provide insights into the development of new classes of therapeutic agents.

The impact of this compound on drug development is further underscored by its compatibility with modern computational methods used in virtual screening and molecular docking simulations. These techniques have allowed researchers to predict binding affinities and identify potential drug candidates with remarkable accuracy. By leveraging these computational tools, scientists can accelerate the discovery process and identify lead compounds more efficiently.

The synthesis and characterization of novel heterocyclic compounds like 7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1, 2, 3, 4-tetrahydroquinazoline - 2, 4 - dione (CAS No.1207044 - 05 - 0) strong > continue to drive innovation in pharmaceutical chemistry. Their unique structural features and potential therapeutic applications make them valuable assets in the quest for new treatments. As research progresses, we can expect to see more such compounds entering clinical trials, offering hope for improved patient outcomes. p >

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